molecular formula C13H19NO2 B3757702 N-(methylethyl)-4-phenoxybutanamide

N-(methylethyl)-4-phenoxybutanamide

Cat. No.: B3757702
M. Wt: 221.29 g/mol
InChI Key: TXPDKXIWLBBXLZ-UHFFFAOYSA-N
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Description

N-(methylethyl)-4-phenoxybutanamide: is an organic compound that belongs to the class of amides It features a phenoxy group attached to a butanamide backbone, with an N-(methylethyl) substituent on the nitrogen atom

Safety and Hazards

While specific safety and hazard information for “N-isopropyl-4-phenoxybutanamide” is not available in the search results, similar compounds like N-Isopropyl-N-phenyl-4-phenylenediamine (IPPD) are known to cause serious eye irritation and are harmful if swallowed .

Future Directions

Research on similar compounds, such as poly(N-isopropylacrylamide), has shown a positive growth trend in the 21st century . These compounds have played an indispensable role in long-term global development strategies, and their research is expected to continue to grow . Future research may focus on understanding the interrelation between the composition, structure, and properties of these compounds and determining synthetic conditions for obtaining substances with preset composition and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(methylethyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with an appropriate amine, such as N-(methylethyl)amine. The reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and may require mild heating to complete the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: N-(methylethyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N-(methylethyl)-4-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of amides with biological macromolecules. It may serve as a model compound for investigating enzyme-substrate interactions.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(methylethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(methylethyl)-4-phenoxybutanoic acid
  • N-(methylethyl)-4-phenoxybutylamine
  • N-(methylethyl)-4-phenoxybutanamide derivatives

Comparison: this compound is unique due to the presence of both the phenoxy and amide functional groups. This combination allows for a diverse range of chemical reactions and interactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-phenoxy-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11(2)14-13(15)9-6-10-16-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPDKXIWLBBXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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